2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Description
2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
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Biological Activity
The compound 2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N3O3, with a molecular weight of approximately 373.4 g/mol . The structure features a fused pyrazole system linked to a phenolic moiety, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H19N3O3 |
Molecular Weight | 373.4 g/mol |
CAS Number | 900003-60-3 |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory effects. A study highlighted that compounds similar to this compound demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, a derivative showed an IC50 value of 0.01 μM , indicating strong selectivity against COX-2 over COX-1 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A synthesis study reported that related pyrazolo derivatives exhibited activity against various bacterial strains. The presence of the furan moiety enhances the compound's interaction with microbial targets, leading to effective inhibition of growth in certain pathogens .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo derivatives. In vitro assays revealed that the compound could induce cytotoxicity in specific cancer cell lines while modulating pro-inflammatory cytokines such as IL-6 and TNF-α. Notably, compounds with similar structures displayed significant activity against solid tumor cells .
Case Studies and Research Findings
- Anti-inflammatory Efficacy : In a controlled study using carrageenan-induced paw edema in rats, the compound exhibited a notable reduction in inflammation markers compared to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Screening : A comparative analysis of various synthesized derivatives showed that those containing the furan ring had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro studies on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
2-[7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-26-19-10-5-8-15-17-13-16(14-7-3-4-9-18(14)25)23-24(17)22(28-21(15)19)20-11-6-12-27-20/h3-12,17,22,25H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAKMLXXLKDSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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